molecular formula C7H13BrClN B1382332 7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride CAS No. 1803570-80-0

7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride

Cat. No.: B1382332
CAS No.: 1803570-80-0
M. Wt: 226.54 g/mol
InChI Key: KOWYPTNMRPJBTD-UHFFFAOYSA-N
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Description

7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride, commonly known as 7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane HCl, is an organic compound that belongs to the class of alicyclic compounds. It is an important intermediate in the synthesis of many other organic compounds. 7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane HCl has been used in a wide range of scientific research applications, including drug synthesis, the study of biological systems, and material science.1.0]heptane HCl.

Scientific Research Applications

Structural Characterization

The 7-azabicyclo[2.2.1]heptane structure, related to the compound , has been structurally characterized as its hydrochloride salt. This characterization provides foundational knowledge for understanding the compound's properties and potential applications (Britvin & Rumyantsev, 2017).

Synthesis and Derivatives

A key aspect of research around this compound involves its synthesis. The creation of analogues and derivatives, such as the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, expands the compound's utility in various scientific applications (Kubyshkin, Mikhailiuk, & Komarov, 2007).

Medicinal Chemistry

In medicinal chemistry, derivatives of the compound have been explored for their potential as triple reuptake inhibitors, highlighting its significance in neuroscience and pharmacology research (Micheli et al., 2010).

Microwave-Assisted Synthesis

The compound's microwave-assisted synthesis demonstrates the advancement in chemical synthesis techniques, contributing to the efficiency and scalability of producing such compounds (Onogi, Higashibayashi, & Sakurai, 2012).

Positron Emission Tomography (PET) Imaging

The compound's derivatives have been developed as radioligands for PET imaging of nicotinic acetylcholine receptors, showcasing its importance in neuroimaging and diagnostic research (Gao et al., 2008).

Bromine Addition Reactions

Studies on the addition of bromine to similar azabicyclo compounds provide insights into the reactivity and potential transformations of 7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride, useful in synthetic chemistry (Bulanov, Sosonyuk, & Zyk, 2001).

Properties

IUPAC Name

7-bromo-6-methyl-3-azabicyclo[4.1.0]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrN.ClH/c1-7-2-3-9-4-5(7)6(7)8;/h5-6,9H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWYPTNMRPJBTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCNCC1C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride
Reactant of Route 2
7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride
Reactant of Route 3
7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride
Reactant of Route 4
7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride
Reactant of Route 5
7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride
Reactant of Route 6
7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride

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